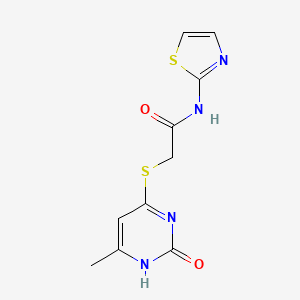

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is a thiazole-containing pyrimidine derivative that exhibits biological activity and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

科学的研究の応用

Crystallographic and Structural Insights

Research has delved into understanding the crystal structures of related compounds, revealing insights into their molecular conformations and intramolecular interactions. For example, the study of crystal structures of similar acetamides showed the compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with significant intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).

Synthetic Applications and Heterocyclic Chemistry

The compound's derivatives serve as precursors in synthesizing a wide range of heterocyclic compounds, demonstrating their versatility in organic synthesis. For instance, thioureido-acetamides have been utilized in cascade reactions for the efficient one-pot synthesis of various heterocycles, highlighting excellent atom economy and the potential for creating biologically active molecules (Schmeyers & Kaupp, 2002).

Antimicrobial and Biological Activities

Several studies have synthesized novel compounds derived from "2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide" and evaluated their antimicrobial activities. For example, new thiazole derivatives have shown considerable antimicrobial effects against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Cankilic & Yurttaş, 2017). Additionally, the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids revealed their potential as antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).

Growth Stimulant Properties

Research into the compound's derivatives has also uncovered potential agricultural applications. For instance, the synthesis of thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated growth stimulant properties, offering a new avenue for enhancing crop productivity (Pivazyan et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide' involves the condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid followed by reaction with 2-bromoacetamide and thiazole to form the final product.", "Starting Materials": [ "2-amino-6-methyl-4(3H)-pyrimidinone", "thioacetic acid", "2-bromoacetamide", "thiazole" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methyl-4(3H)-pyrimidinone with thioacetic acid in the presence of a catalyst such as triethylamine to form 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid.", "Step 2: Reaction of 2-(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thioacetic acid with 2-bromoacetamide in the presence of a base such as potassium carbonate to form 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide.", "Step 3: Reaction of 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(2-bromoacetyl)acetamide with thiazole in the presence of a base such as sodium hydride to form the final product, 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide." ] } | |

CAS番号 |

898421-44-8 |

製品名 |

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide |

分子式 |

C10H10N4O2S2 |

分子量 |

282.34 |

IUPAC名 |

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) |

InChIキー |

RLGDKZHDASPMGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Butoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2893477.png)

![(4-Bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2893481.png)

![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2893487.png)